1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: Starting with 4,6-dimethylpyrimidine, the piperidine ring is formed through a series of cyclization reactions.
Introduction of the piperazine ring: The piperazine ring is introduced by reacting the piperidine derivative with a suitable piperazine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its unique ring structure.
Pharmacology: The compound is studied for its potential therapeutic effects and interactions with biological targets.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
- 4-((4-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]piperazin-1-yl)carbonyl)morpholine
Uniqueness
1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone is unique due to its specific combination of piperidine and piperazine rings, along with the carbonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H27N5O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H27N5O2/c1-13-12-14(2)20-18(19-13)23-6-4-16(5-7-23)17(25)22-10-8-21(9-11-22)15(3)24/h12,16H,4-11H2,1-3H3 |
InChI Key |
LFTNQLXAOQUNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C(=O)C)C |
Origin of Product |
United States |
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